1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Description
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid (CAS: Not explicitly listed; synonyms per : CHC02191, ZINC95094308) is a cyclopropane-ring-containing carboxylic acid derivative featuring a trifluoromethyl-substituted pyridine moiety. The cyclopropane ring introduces steric constraint, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is utilized in pharmaceutical and agrochemical research, particularly in enzyme inhibition studies and as a synthetic intermediate .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-2-1-5-14-7(6)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWBVQEUJZSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrogen Ylide-Mediated Cyclopropanation
Ylide Generation and Reaction Mechanism
The most direct route involves nitrogen ylide-mediated cyclopropanation of 3-(trifluoromethyl)-2-vinylpyridine. As demonstrated in the synthesis of pyrimidinyl analogs, tert-butyl bromoacetate reacts with DABCO in acetonitrile to form a reactive ammonium ylide. This ylide undergoes [2+1] cycloaddition with the vinyl group of 3-(trifluoromethyl)-2-vinylpyridine, forming the cyclopropane ring. Key parameters include:
- Temperature : Optimal reactivity occurs at 80°C, balancing reaction rate and byproduct formation.
- Base : Powdered Cs₂CO₃ (<150 μm) ensures efficient deprotonation and ylide stability.
- Solvent : Anhydrous MeCN minimizes hydrolysis of the bromoacetate precursor.
The resulting tert-butyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous HCl, achieving yields >90% after recrystallization.
Phosphonium Ylide-Based Cyclopropanation
Ylide Formation and Substrate Compatibility
An alternative approach adapts phosphonium ylide chemistry from patent US3997586A. Here, a stabilized ylide generated from triphenylphosphine and ethyl bromoacetate reacts with 3-(trifluoromethyl)-2-vinylpyridine. Unlike nitrogen ylides, phosphonium ylides require stronger bases (e.g., NaHMDS) and tolerate aromatic solvents like toluene.
Regioselectivity Challenges
The electron-withdrawing trifluoromethyl group on pyridine directs ylide addition to the β-position of the vinyl group, ensuring >8:1 trans selectivity. However, competing cis-cyclopropane formation (∼12%) necessitates chromatographic purification.
Transition Metal-Catalyzed Cyclopropanation
Palladium-Mediated Conjugate Addition
Building on palladium-catalyzed methods, potassium vinyltrifluoroborate adds to 3-(trifluoromethyl)-2-iodopyridine, forming a transient vinyl intermediate. Subsequent cyclopropanation using diazoacetates (e.g., ethyl diazoacetate) in the presence of Rh₂(OAc)₄ yields the cyclopropane ring.
Limitations and Optimization
Chiral Resolution and Enantioselective Synthesis
Diastereomeric Salt Formation
For enantiomerically pure material, resolution via (S)-1-(1-naphthyl)ethylamine salts achieves >99% ee. The free acid is liberated using NaOH, followed by acidification to pH 4.
Asymmetric Catalysis
Chiral bismuth-rhodium paddlewheel catalysts enable enantioselective cyclopropanation of α-trifluoromethyl styrenes, though pyridine substrates remain unexplored.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity and function . These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
(a) 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid (CAS: 104173-41-3)
- Structure : Replaces the pyridine ring with a benzene ring, retaining the 3-trifluoromethyl substituent.
- Higher logP due to the absence of pyridine’s nitrogen.
- Applications : Likely used in drug discovery for hydrophobic target interactions .
(b) 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS: 162960-26-1)
- Structure : Pyridine ring lacks the trifluoromethyl group.
- Applications : Base structure for synthesizing derivatives with tailored electronic properties .
(c) trans-2-(3′-Fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylate (Compound 9f, )
- Structure : Biphenyl and benzyl substituents introduce bulkier aromatic systems.
- Lower acidity (pKa) due to esterification.
Heterocyclic Variations
(a) 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid (CAS: 162959-94-6)
- Structure : Thiophene replaces pyridine.
- Properties : Reduced electronegativity (sulfur vs. nitrogen) and altered solubility profile.
- Applications: Potential use in materials science or as a metabolite analog .
(b) 1-[3-(Piperidin-1-ylsulfonyl)phenyl]cyclopropanecarboxylic Acid (CAS: 1707562-79-5)
Agrochemical Derivatives
1-[2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-tetrahydropyrimidin-1-yl)phenoxy]cyclopropanecarboxylic Acid ()
- Structure: Phenoxy-linked cyclopropane with a tetrahydropyrimidine group.
- Properties : High herbicidal activity due to electron-withdrawing groups (Cl, F, CF₃).
- Applications : Patented herbicide by Sumitomo Chemical Company, demonstrating the role of cyclopropane-carboxylic acids in agrochemistry .
Biological Activity
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula C10H8F3NO2. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring and a cyclopropane carboxylic acid moiety, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H8F3NO2
- CAS Number : 1427021-91-7
- IUPAC Name : 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid
The biological activity of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. Notably, it has been shown to influence enzyme interactions and protein-ligand binding dynamics, which are critical for various biological processes.
Anticancer Potential
Research indicates that 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid exhibits potential anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis. For instance, a study reported that derivatives of this compound displayed significant cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, administration of this compound resulted in reduced inflammation markers and improved clinical outcomes in models of acute and chronic inflammation.
Study on Anticancer Activity
A detailed investigation was conducted on the anticancer activity of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid derivatives. The study evaluated their effects on various cancer cell lines, including breast and lung cancer cells. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 0.45 | Apoptosis induction |
| B | A549 (Lung) | 0.30 | Cell cycle arrest |
| C | HeLa (Cervical) | 0.50 | Inhibition of proliferation |
Study on Anti-inflammatory Activity
In a separate study focusing on the anti-inflammatory effects, 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid was administered to mice with induced inflammation. The findings indicated significant reductions in inflammatory markers such as TNF-α and IL-6 compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation of pyridine derivatives using transition-metal catalysts (e.g., Rh or Pd) or via [2+1] cycloaddition strategies. Key steps include coupling 3-(trifluoromethyl)pyridine precursors with cyclopropane intermediates under inert atmospheres. Optimizing reaction efficiency involves controlling temperature (e.g., 80–100°C), solvent selection (e.g., THF or DMF), and catalytic loading (0.5–2 mol%) to minimize side reactions like ring-opening . Purity is enhanced by column chromatography with silica gel and polar/non-polar solvent gradients.
Q. How should researchers handle stability challenges during the synthesis of trifluoromethyl-substituted cyclopropane derivatives?
- Methodological Answer : The trifluoromethyl group introduces electron-withdrawing effects, increasing susceptibility to ring-opening under acidic/basic conditions. Stability is maintained by avoiding strong acids/bases (e.g., H₂SO₄, NaOH) and using buffered aqueous workups (pH 6–8). Storage in anhydrous solvents (e.g., acetonitrile) under nitrogen at –20°C prevents decomposition . Real-time monitoring via TLC or HPLC is recommended to detect degradation.
Q. What spectroscopic techniques are critical for characterizing the cyclopropane ring and trifluoromethyl group?
- Methodological Answer :
- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the trifluoromethyl group shows a singlet in ¹⁹F NMR (δ –60 to –70 ppm).
- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and cyclopropane ring vibrations (700–800 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for cyclopropane stereoisomers?
- Methodological Answer : The cyclopropane ring’s stereochemistry (cis/trans) impacts biological activity. X-ray crystallography is definitive for assigning configurations, as demonstrated for related cyclopropane-carboxamides . If crystals are unavailable, use NOESY NMR to probe spatial proximity of substituents or chiral HPLC with cellulose-based columns to separate enantiomers. Computational methods (DFT, molecular docking) can predict stable conformers .
Q. What strategies mitigate reactivity conflicts between the pyridyl and cyclopropane moieties in cross-coupling reactions?
- Methodological Answer : The pyridyl nitrogen can coordinate with metal catalysts, deactivating them. Strategies include:
- Protecting Groups : Temporarily block the pyridyl nitrogen with Boc or SEM groups during coupling.
- Catalyst Screening : Use PdCl₂(dppf) or Ni(COD)₂, which tolerate heteroaromatics.
- Low-Temperature Reactions : Perform couplings at 0–25°C to reduce side reactions .
Q. How should researchers validate purity and identity when commercial analytical data are unavailable?
- Methodological Answer : Combine orthogonal techniques:
- Elemental Analysis : Confirm C/H/N/F ratios within 0.3% of theoretical values.
- 2D NMR (HSQC, HMBC) : Assign all protons/carbons and verify connectivity.
- LC-MS/MS : Detect trace impurities (e.g., ring-opened byproducts) with fragmentation patterns .
Q. What experimental designs address low yields in cyclopropanation of electron-deficient pyridines?
- Methodological Answer : Electron-deficient pyridines hinder nucleophilic cyclopropanation. Solutions include:
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 150°C, 30 min).
- Directed C-H Activation : Use directing groups (e.g., amides) to position catalysts near the reaction site.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results in assays involving cyclopropane-carboxylic acids?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects.
- Repurification : Re-isolate the compound via preparative HPLC.
- Solvent Controls : Test DMSO/water solubility and ensure <0.1% residual solvent in assays.
- Metabolic Stability Studies : Use liver microsomes to assess if decomposition in media alters activity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
